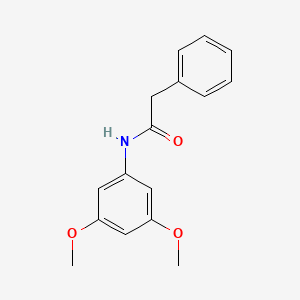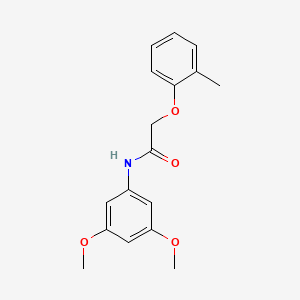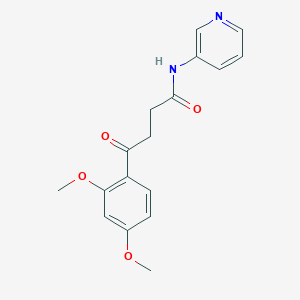
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the class of acrylamides.
科学的研究の応用
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for neurological disorders. In drug discovery, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been used as a starting compound for the synthesis of new molecules with improved pharmacological properties.
作用機序
The mechanism of action of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of the TRPM8 ion channel, which is overexpressed in some types of cancer cells. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to inhibit cell proliferation and induce apoptosis. In neurons, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to modulate the activity of ion channels and receptors, which could lead to changes in neurotransmission. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide in lab experiments is its relatively simple synthesis method. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is also a small molecule, which makes it easier to study its effects on biological systems. However, one limitation of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is its potential toxicity. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.
将来の方向性
There are several future directions for research on 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide. One direction is to study its effects on different types of cancer cells and to investigate its potential as a cancer therapy. Another direction is to explore its effects on different ion channels and receptors, which could lead to the development of new drugs for neurological disorders. Additionally, further research could be done to optimize the synthesis of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide and to develop new analogs with improved pharmacological properties.
In conclusion, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method and small size make it a promising starting compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a cancer therapy and in drug discovery.
合成法
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide can be synthesized by a simple reaction between 4-methylbenzaldehyde and 2-pyrimidinylamine in the presence of acryloyl chloride. The reaction yields 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide as a white solid with a melting point of 170-172°C.
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)7-8-13(18)17-14-15-9-2-10-16-14/h2-10H,1H3,(H,15,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZYJPFJYGBDL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)


![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)
![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)
![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)

